molecular formula C4H9BrS B1267747 2-Bromoethyl ethyl sulfide CAS No. 35420-95-2

2-Bromoethyl ethyl sulfide

Cat. No. B1267747
CAS RN: 35420-95-2
M. Wt: 169.09 g/mol
InChI Key: WNKBNVXUYLXITH-UHFFFAOYSA-N
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Description

2-Bromoethyl ethyl sulfide is a chemical compound with the molecular formula C4H9BrS. It has an average mass of 169.083 Da and a monoisotopic mass of 167.960831 Da . It is also known by other names such as 1-Bromo-2-(ethylsulfanyl)ethane .


Synthesis Analysis

The synthesis of 2-Bromoethyl ethyl sulfide and similar compounds has been reported in the literature . For instance, derivatives of bis(2-bromoethyl) sulfide of the general formula (RSCH2CH2)2S, where R represents various organic groups, have been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of 2-Bromoethyl ethyl sulfide consists of a total of 14 bonds, including 5 non-H bonds, 2 rotatable bonds, and 1 sulfide .


Physical And Chemical Properties Analysis

2-Bromoethyl ethyl sulfide has a density of 1.4±0.1 g/cm3, a boiling point of 178.9±23.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 62.0±22.6 °C .

Scientific Research Applications

Synthesis of Multidentate Chalcogen-Containing Ligands

2-Bromoethyl ethyl sulfide is used in the synthesis of multidentate chalcogen-containing ligands . These ligands are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds .

Components of Catalytic Systems for Catalytic Transformations of Ethylene

The synthesized compounds from 2-Bromoethyl ethyl sulfide are used as components of catalytic systems for catalytic transformations of ethylene . This is particularly useful in the field of industrial chemistry where ethylene is a key raw material.

Preparation of New Transition Metal Complexes

The derivatives of 2-Bromoethyl ethyl sulfide are used for the preparation of new transition metal complexes . These complexes have applications in various fields of chemistry, including analytical and inorganic chemistry.

Simulation of Active Sites of Some Enzymes

Organochalcogen compounds synthesized from 2-Bromoethyl ethyl sulfide were used in the synthesis of new coordination compounds with various transition metals . This is done with the goal of simulating active sites of some enzymes .

Design of New Complexes

2-Bromoethyl ethyl sulfide is used in the design of new complexes , including those capable of catalyzing transformations of ethylene . This has implications in the field of catalysis and materials science.

Development of New Effective Catalytic Systems for Oligo- and Polymerization of Ethylene

The interest in new SSS ligands synthesized from 2-Bromoethyl ethyl sulfide is determined by prospects of using them for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .

Future Directions

While specific future directions for 2-Bromoethyl ethyl sulfide are not mentioned in the search results, there is interest in using similar SSS ligands for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .

properties

IUPAC Name

1-bromo-2-ethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKBNVXUYLXITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956823
Record name 1-Bromo-2-(ethylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl ethyl sulfide

CAS RN

35420-95-2
Record name 35420-95-2
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Record name 1-Bromo-2-(ethylsulfanyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(ethylsulfanyl)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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